molecular formula C7H6BNO3S B6342464 5-(Thiazol-2-yl)furan-2-boronic acid CAS No. 2096330-95-7

5-(Thiazol-2-yl)furan-2-boronic acid

Cat. No. B6342464
CAS RN: 2096330-95-7
M. Wt: 195.01 g/mol
InChI Key: BSWISSIIJCBBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiazol-2-yl)furan-2-boronic acid, commonly known as TFBA, is a boronic acid derivative of the thiazole heterocycle. It is a versatile and highly reactive organic compound that has been studied extensively due to its potential applications in synthetic organic chemistry and biochemistry. TFBA has been used as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

TFBA has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of compounds such as amino acids, peptides, and other organic compounds. It has also been used as a reagent for the preparation of various derivatives of thiazole and furan compounds. Furthermore, TFBA has been used as a tool for studying biochemical and physiological processes, such as enzyme-catalyzed reactions and protein-protein interactions.

Mechanism of Action

The mechanism of action of TFBA is not fully understood. It is believed that TFBA acts as a Lewis acid and binds to the acceptor group of the target molecule. This binding then triggers a reaction cascade that leads to the desired product. The exact details of the reaction mechanism are still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFBA have yet to be studied in detail. However, it has been shown to have some effects on the activity of enzymes and proteins. For example, TFBA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to have some effects on the structure of proteins, such as the stabilization of the β-sheet structure of a protein.

Advantages and Limitations for Lab Experiments

TFBA has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in organic synthesis. It is also relatively inexpensive and can be easily synthesized in a single step. Furthermore, it is a relatively non-toxic compound and can be handled safely in the laboratory.
However, there are some limitations to the use of TFBA in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. Additionally, TFBA can be unstable in the presence of light and oxygen, which can reduce the yield of reactions.

Future Directions

The potential future directions for TFBA are numerous. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in synthetic organic chemistry and biochemistry. Additionally, further studies into its stability and solubility could lead to improved methods for synthesizing and using TFBA in laboratory experiments. Finally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments.

Synthesis Methods

The most common method for synthesizing TFBA is the reaction of 5-bromothiazole with 2-bromofuran in the presence of a base such as potassium carbonate. This reaction produces a boronic acid ester, which can then be hydrolyzed to the desired product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds in a single step and is generally considered to be high yielding.

properties

IUPAC Name

[5-(1,3-thiazol-2-yl)furan-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3S/c10-8(11)6-2-1-5(12-6)7-9-3-4-13-7/h1-4,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWISSIIJCBBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C2=NC=CS2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiazol-2-yl)furan-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.